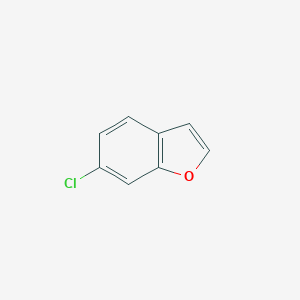

6-Chlorobenzofuran

Beschreibung

Historical Context of Benzofuran (B130515) Derivatives Research

The journey into benzofuran chemistry began in 1870 when Perkin first synthesized the benzofuran ring from coumarin. acs.orgjocpr.com This discovery opened the door to a new class of heterocyclic compounds. Early research focused on the isolation and characterization of naturally occurring benzofurans from various plant species. mdpi.com Over the years, the focus has shifted towards the synthesis of novel benzofuran derivatives, driven by their wide-ranging biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. taylorandfrancis.comjocpr.com The versatility of the benzofuran scaffold has made it a "privileged structure" in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. taylorandfrancis.comrsc.org

Significance of Halogenation in Benzofuran Scaffold Design

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into the benzofuran structure, a process known as halogenation, has proven to be a pivotal strategy in medicinal chemistry. nih.gov Halogenation can significantly influence a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govdiva-portal.org

The addition of halogens to the benzofuran ring has been shown to enhance the biological activities of the resulting derivatives. nih.gov For instance, chlorination of the benzofuran ring can increase both the antibacterial and antifungal potency of certain compounds. rsc.org This is often attributed to the ability of halogens to form "halogen bonds," which are non-covalent interactions that can improve how a molecule binds to a biological target. nih.gov The position of the halogen atom on the benzofuran scaffold is also crucial, as it can dramatically affect the compound's activity. nih.govacs.org

Current Research Trends and Future Directions for 6-Chlorobenzofuran

Current research on this compound and its derivatives is multifaceted, exploring its potential in various fields. A significant area of investigation is its application in medicinal chemistry, particularly in the development of new therapeutic agents. For example, derivatives of this compound have been synthesized and evaluated for their potential anticancer activities. mdpi.com

Future research is likely to focus on several key areas:

Optimization of Biological Activity: Further structural modifications of the this compound scaffold will be explored to enhance its potency and selectivity for specific biological targets.

Development of Novel Synthetic Methodologies: The creation of more efficient and environmentally friendly methods for synthesizing this compound and its derivatives remains an important goal.

Exploration of New Applications: Researchers will continue to investigate the potential of this compound-based compounds in areas beyond medicine, such as materials science and agrochemicals.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBDOWJPNZYBSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00591226 | |

| Record name | 6-Chloro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151619-12-4 | |

| Record name | 6-Chloro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Profile of 6 Chlorobenzofuran

| Property | Value |

| Chemical Formula | C₈H₅ClO |

| Molecular Weight | 152.58 g/mol |

| Appearance | White powder |

| CAS Number | 1620-16-2 |

This data is compiled from publicly available chemical databases.

Synthesis and Manufacturing of 6 Chlorobenzofuran

The synthesis of 6-chlorobenzofuran can be achieved through various chemical routes. One reported method involves the use of this compound-2-carboxylic acid as a starting material. mdpi.com The synthesis of related benzofuran (B130515) structures often involves multi-step processes that can include cyclization reactions to form the core benzofuran ring system. rsc.org For instance, a common strategy for creating substituted benzofurans is the palladium-catalyzed coupling of a phenol (B47542) with an alkyne, followed by an intramolecular cyclization.

Advanced Spectroscopic Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments. While specific spectral data for the parent 6-chlorobenzofuran is not widely published, analysis of its structure and data from closely related derivatives allows for a thorough characterization.

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the five protons on the bicyclic ring system. The protons on the furan (B31954) ring (H-2 and H-3) typically appear in a distinct region from those on the benzene (B151609) ring (H-4, H-5, and H-7).

Furan Ring Protons (H-2, H-3): These protons are anticipated to resonate at a lower field (higher ppm) compared to typical aromatic protons due to the influence of the adjacent oxygen atom. H-2 is generally more deshielded than H-3.

Benzene Ring Protons (H-4, H-5, H-7): The substitution pattern on the benzene ring dictates the chemical shifts and coupling patterns. The chlorine atom at C-6 exerts an electronic influence on the neighboring protons. H-7 and H-5 will appear as doublets, and H-4 as a doublet of doublets, based on their coupling with adjacent protons.

For example, the spectral data for a related derivative, (this compound-2-yl)(p-tolyl)methanone , shows aromatic protons in the range of δ 7.34-7.95 ppm. rsc.org In another derivative, This compound-2-carboxylic acid , the aromatic protons are observed between δ 7.40 and 7.90 ppm. mdpi.com Specifically, the signals were assigned as δ 7.90 (d, J = 1.9 Hz, 1H), 7.80 (d, J = 8.4 Hz, 1H), 7.68 (d, J = 1.0 Hz, 1H), and 7.40 (dd, J = 8.4, 1.9 Hz, 1H).

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent | Reference |

|---|---|---|---|---|---|---|

| This compound-2-carboxylic acid | Ar-H | 7.90 | d | 1.9 | DMSO-d₆ | mdpi.com |

| Ar-H | 7.80 | d | 8.4 | |||

| Ar-H | 7.68 | d | 1.0 | |||

| Ar-H | 7.40 | dd | 8.4, 1.9 | |||

| (this compound-2-yl)(p-tolyl)methanone | Ar-H | 7.34-7.95 | m | - | CDCl₃ | rsc.org |

The ¹³C NMR spectrum for this compound will display eight distinct signals for the eight non-equivalent carbon atoms. The chemical shifts are influenced by the electronegativity of the neighboring atoms (oxygen and chlorine) and the aromatic system.

Furan Ring Carbons (C-2, C-3): These carbons are expected at a characteristic chemical shift, with C-2 being more deshielded due to its proximity to the oxygen atom.

Benzene Ring Carbons (C-4, C-5, C-6, C-7, C-3a, C-7a): The carbon attached to the chlorine atom (C-6) will have its resonance influenced by the halogen's inductive effect. The bridgehead carbons (C-3a and C-7a) and the remaining aromatic carbons will appear in the typical aromatic region (δ 110-160 ppm). Carbons in environments with high electron density are more shielded and appear at lower chemical shifts. ucl.ac.uk Carbonyl carbons in related structures typically appear in the 150-220 ppm range. organicchemistrydata.org

In the derivative (this compound-2-yl)(p-tolyl)methanone , signals are observed in a range that includes δ 112.6, 117.8, 123.5, 124.1, 124.3, 125.3, 126.7, 127.1, 127.6, 128.0, 128.5, 128.8, 130.8, 132.2, 133.8, 135.1, 153.1, 156.4, and 186.3 ppm, covering the benzofuran (B130515) and p-tolyl moieties as well as the ketone carbonyl. rsc.org

| Carbon Environment | Chemical Shift Range (δ, ppm) | Solvent | Reference |

|---|---|---|---|

| Aromatic, Alkene, Carbonyl | 112.6 - 186.3 | CDCl₃ | rsc.org |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. uvic.cauky.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. nanalysis.com It would clearly show the correlations between H-2 and H-3 on the furan ring, and the adjacent protons on the benzene ring (e.g., H-4 with H-5).

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): An HSQC or HMQC spectrum correlates directly bonded proton and carbon atoms. columbia.edumagritek.comlibretexts.org This experiment would link each proton signal (H-2, H-3, H-4, H-5, H-7) to its corresponding carbon signal (C-2, C-3, C-4, C-5, C-7).

While specific 2D NMR data for this compound is not available, these techniques are routinely used for confirming the structures of related benzofuran derivatives. beilstein-journals.org

<sup>13</sup>C NMR Spectral Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. researchgate.net The molecular formula of this compound is C₈H₅ClO. nih.gov

Upon ionization, typically by electron impact (EI), the molecule loses an electron to form a molecular ion (M⁺•). Due to the natural isotopic abundance of chlorine (~75% ³⁵Cl and ~25% ³⁷Cl), the mass spectrum of this compound will exhibit a characteristic M⁺• peak and an M+2 peak in an approximate 3:1 intensity ratio.

Molecular Ion (M⁺•): [C₈H₅³⁵ClO]⁺• at m/z 152

Isotope Peak (M+2): [C₈H₅³⁷ClO]⁺• at m/z 154

The fragmentation of aromatic ethers often involves characteristic losses. miamioh.edu For this compound, the primary fragmentation pathways are expected to involve the loss of CO, followed by the loss of a chlorine atom or HCl.

[M-CO]⁺•: Loss of a carbon monoxide molecule (m/z 28) from the furan ring is a common fragmentation for benzofurans, leading to a peak at m/z 124 (for the ³⁵Cl isotope).

[M-Cl]⁺: Cleavage of the C-Cl bond would result in an ion at m/z 117.

[M-CO-HCl]⁺•: Subsequent loss of HCl from the [M-CO]⁺• fragment could lead to further ions.

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Fragment | Notes |

|---|---|---|---|

| 152 | 154 | [C₈H₅ClO]⁺• | Molecular ion (M⁺• and M+2) |

| 124 | 126 | [C₇H₅Cl]⁺• | Loss of CO |

| 117 | - | [C₈H₅O]⁺ | Loss of Cl radical |

| 89 | - | [C₇H₅]⁺ | Loss of CO and Cl radical |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. The theoretical exact mass of this compound ([C₈H₅ClO]) is 152.0028925 Da. nih.gov HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. This technique is frequently used to confirm the identity of synthesized benzofuran derivatives. beilstein-journals.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule and is used to identify the functional groups present. udel.edu The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its aromatic and ether functionalities.

Aromatic C-H Stretch: Peaks are expected just above 3000 cm⁻¹ (typically 3100-3050 cm⁻¹).

Aromatic C=C Stretch: Several bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, characteristic of the benzene and furan rings.

C-O-C Stretch: The aryl-alkyl ether stretch will result in strong absorptions, typically in the 1270-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

C-Cl Stretch: A moderate to strong absorption corresponding to the C-Cl bond stretch is expected in the fingerprint region, typically around 800-600 cm⁻¹.

C-H Out-of-Plane Bending: The substitution pattern on the benzene ring gives rise to characteristic bands in the 900-675 cm⁻¹ region, which can help confirm the position of the substituents.

While a specific spectrum for the parent compound is not provided, analysis of derivatives such as 2-(5-Chlorobenzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid shows characteristic bands for the benzofuran core, including absorptions at 1247 cm⁻¹ and 1119 cm⁻¹, consistent with C-O stretching vibrations. beilstein-journals.orgd-nb.info

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3050 | Medium-Weak |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

| Aryl Ether C-O Stretch | 1270 - 1200 | Strong |

| C-Cl Stretch | 800 - 600 | Medium-Strong |

Advanced Spectroscopic Techniques for Elucidating Chemical Behavior

The intricate chemical and electronic properties of this compound are investigated using a suite of advanced spectroscopic methods. These techniques provide profound insights into the molecule's electronic transitions, vibrational modes, and response to intense electromagnetic fields, which are crucial for understanding its behavior and potential applications in materials science and photochemistry.

UV-Visible-NIR Spectroscopy

UV-Visible-Near-Infrared (UV-Vis-NIR) spectroscopy is a fundamental technique for probing the electronic structure of molecules like this compound. This method measures the absorption of light in the UV, visible, and near-infrared regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. acs.orgmsu.edulibretexts.org In conjugated systems such as benzofuran, the most significant electronic transitions are typically π → π* transitions, where an electron is promoted from a bonding (π) orbital to an antibonding (π*) orbital. msu.edu

The UV spectrum of the parent compound, benzofuran, displays a characteristic absorption band that is influenced by the fusion of the benzene and furan rings. The introduction of a substituent, such as a chlorine atom at the 6-position, is known to modulate the electronic absorption properties. The chlorine atom can exert both an inductive (-I) and a resonance (+R) effect, which alters the energy levels of the frontier molecular orbitals (HOMO and LUMO).

Systematic studies on substituted benzofurans have shown that the position and electronic nature of the substituent cause a characteristic variation in the longest wavelength absorption band. researchgate.netresearchgate.net For instance, electron-donating groups like methoxy (B1213986) (–OCH₃) and electron-withdrawing groups like nitro (–NO₂) cause significant shifts in the absorption maxima depending on their position on the benzene ring. researchgate.net While specific high-resolution spectral data for this compound is not widely published, the effect of the chloro group can be inferred from general principles and data on related compounds. The chlorine atom at position 6 is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzofuran, due to the extension of the conjugated system and the influence of its lone pair electrons.

The following table presents experimental UV absorption data for benzofuran and some of its derivatives, illustrating the influence of substituents on the primary absorption band.

| Compound | Solvent | λmax (nm) | Transition |

| Benzofuran | Ethanol | 244, 275, 282 | π → π |

| 5-Nitrobenzofuran | Dioxane | 315 | π → π |

| 6-Methoxybenzofuran | Dioxane | 291 | π → π |

| 7-Methoxybenzofuran | Dioxane | 280 | π → π |

| This table is generated based on data from published research on substituted benzofurans to illustrate substituent effects. researchgate.net |

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that investigates the emission of light from a molecule after it has absorbed photons. integratedoptics.comresearchgate.net This process involves the excitation of an electron to a singlet excited state, followed by its relaxation back to the ground state via the emission of a photon. integratedoptics.com The emitted light is typically of a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift.

Benzofuran derivatives are recognized as an important class of fluorescent compounds, often functioning as "pure" blue-emitting moieties. mdpi.com The fluorescence properties, including the emission wavelength (λ_em) and quantum yield (Φ_F), are highly sensitive to the molecular structure and the nature of substituents on the benzofuran core. mdpi.comrsc.org The introduction of a chlorine atom at the 6-position is expected to influence the fluorescence characteristics of the benzofuran system. As an electron-withdrawing group, it can modify the energy of the excited state and influence the rates of radiative (fluorescence) and non-radiative decay pathways.

Studies on various benzofuran derivatives reveal that their emission properties are strongly dependent on their substitution pattern. For example, some aryl-substituted benzofurans exhibit significantly enhanced fluorescence. rsc.org Similarly, the presence of a carbomethoxy group has been shown to dramatically affect the fluorescence quantum yield. mdpi.com While detailed fluorescence data specifically for this compound are scarce, it is anticipated to be a blue-fluorescent compound, a characteristic common to many 7-hydroxybenzofurans and other derivatives. mdpi.comnih.gov

The table below summarizes the fluorescence properties of several benzofuran derivatives, highlighting the structural influence on their emissive behavior.

| Compound | Solvent | λem (nm) | Quantum Yield (Φ_F) |

| Methyl 5-methoxy-3-phenylbenzofuran-2-carboxylate | Cyclohexane | 389 | 0.5485 |

| Methyl 3-(4-chlorophenyl)-5-methoxybenzofuran-2-carboxylate | Cyclohexane | 389 | 0.4104 |

| 5-Methoxy-3-phenyl-2-vinylbenzofuran | Cyclohexane | 381 | 0.1706 |

| This table is compiled from published data on various benzofuran derivatives to provide context on their fluorescence properties. mdpi.com |

Raman Spectroscopy and Surface-Enhanced Techniques

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the molecular structure, yielding a "fingerprint" specific to the compound being analyzed. nih.gov It relies on the inelastic scattering of monochromatic light, usually from a laser source. americanpharmaceuticalreview.com When the laser light interacts with a molecule, it can excite vibrational modes, resulting in the scattered photons losing energy. This energy shift, known as the Raman shift, corresponds to the vibrational frequencies of the molecule.

For this compound, the Raman spectrum would be characterized by bands corresponding to the vibrational modes of the fused ring system. Key expected bands include:

Aromatic C-H stretching modes

C=C stretching vibrations within the benzene and furan rings

Ring breathing modes of both the benzene and furan components

C-O-C stretching of the furan ring

C-Cl stretching associated with the chlorine substituent

A significant challenge in Raman spectroscopy can be interference from sample fluorescence. americanpharmaceuticalreview.comjasco-global.com This can often be mitigated by using a laser with a longer excitation wavelength, such as 785 nm or 1064 nm, which is less likely to induce electronic transitions. jasco-global.com

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful extension of Raman spectroscopy that can enhance the Raman signal by factors of 10⁷ to 10¹⁵, enabling the detection of even single molecules. researchgate.net This enhancement is achieved by adsorbing the analyte onto a nanostructured metallic surface, typically gold (Au) or silver (Ag). mdpi.comacs.org The effect arises primarily from the amplification of the electromagnetic field near the metal surface due to the excitation of localized surface plasmons. mdpi.com

For this compound, a SERS analysis would involve adsorbing the molecule onto a SERS-active substrate. This would provide greatly enhanced vibrational spectra, allowing for the detection of trace amounts and potentially offering insights into the molecule's orientation on the metal surface. researchgate.net

| Expected Vibrational Mode | Approximate Raman Shift (cm⁻¹) | Ring of Origin |

| Aromatic C-H Stretch | 3000 - 3100 | Benzene/Furan |

| C=C Ring Stretch | 1400 - 1600 | Benzene/Furan |

| Ring Breathing Mode | ~1000 | Benzene |

| C-O-C Stretch | 1050 - 1250 | Furan |

| C-Cl Stretch | 600 - 800 | Benzene |

| This table presents expected Raman shifts for the functional groups in this compound based on typical vibrational frequencies of related structures. |

Non-linear Spectroscopy

Non-linear spectroscopy encompasses a class of techniques that probe the interaction of matter with intense laser fields, where the response of the material is no longer linear with respect to the strength of the electric field. researchgate.net These methods provide unique insights into molecular properties that are inaccessible through linear techniques like UV-Vis absorption. Organic molecules with extended π-conjugated systems, particularly those featuring electron-donating and electron-accepting groups, are known to exhibit significant non-linear optical (NLO) properties. nih.govanalis.com.my

The NLO response of a molecule is described by its hyperpolarizabilities (β, γ, etc.). The first hyperpolarizability (β) is responsible for second-order NLO effects like second-harmonic generation (SHG), while the third-order hyperpolarizability (γ) gives rise to phenomena such as third-harmonic generation (THG) and two-photon absorption (TPA). mdpi.comrsc.org

This compound, with its π-conjugated heterocyclic system and the presence of an electron-withdrawing chlorine atom, is a candidate for possessing NLO properties. The delocalization of π-electrons across the benzofuran backbone can lead to a significant polarization in the presence of a strong electric field, which is the origin of the NLO response. While specific experimental measurements of the hyperpolarizabilities of this compound are not documented in the literature, theoretical calculations and experimental studies on similar organic chromophores suggest that it should exhibit a measurable NLO response. nih.govrsc.org The study of these properties is crucial for developing new materials for applications in optoelectronics, optical data storage, and bio-imaging. researchgate.netanalis.com.my

| Non-linear Optical Phenomenon | Order of Susceptibility | Description |

| Second-Harmonic Generation (SHG) | Second-Order (χ⁽²⁾) | Two photons of frequency ω are combined to generate one photon of frequency 2ω. |

| Sum Frequency Generation (SFG) | Second-Order (χ⁽²⁾) | Two photons of different frequencies (ω₁ and ω₂) combine to form one photon of frequency ω₁ + ω₂. |

| Third-Harmonic Generation (THG) | Third-Order (χ⁽³⁾) | Three photons of frequency ω are combined to generate one photon of frequency 3ω. |

| Two-Photon Absorption (TPA) | Third-Order (χ⁽³⁾) | Simultaneous absorption of two photons, exciting the molecule to a state that may be inaccessible by one-photon absorption. |

| This table describes common non-linear optical phenomena relevant to the characterization of organic molecules. |

Computational Chemistry and Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency for predicting a wide range of molecular properties. wikipedia.orgaimspress.com Applications of DFT include the calculation of binding energies, molecular shapes, and energy barriers for chemical reactions. aimspress.com

DFT calculations have been employed to understand the formation and reactivity of chlorobenzofurans. A study investigating the formation of benzofuran (B130515) and chlorobenzofuran from 1,3-dichloropropene (B49464) utilized DFT (specifically, the G3MP2B3 model) to analyze the reaction pathways. researchgate.net The calculations revealed that the formation of these compounds proceeds via open-shell radical pathways. researchgate.net The study determined the free energies of reaction (ΔG) and activation energies (ΔG‡) for key steps, providing insight into the kinetics and thermodynamics of the process. researchgate.net For instance, the radical mechanism for the formation of a chlorobenzofuran isomer involves several steps with specific, calculated energy values that dictate the favorability of the pathway. researchgate.net

The electronic properties and reactivity of benzofuran derivatives are also explored using DFT. researchgate.net Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. researchgate.netresearchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's polarizability and chemical stability. researchgate.net A smaller gap suggests higher reactivity. researchgate.net

Furthermore, Conceptual DFT (CDFT) provides a framework for analyzing chemical reactivity through descriptors like chemical potential, electronegativity, and hardness. numberanalytics.com Reactivity indices, such as the Fukui function, can be calculated to predict the most likely sites for electrophilic or nucleophilic attack on a molecule. mdpi.comjmcs.org.mx For a molecule like 6-chlorobenzofuran, these calculations can pinpoint which atoms are most susceptible to reaction, guiding synthetic chemistry efforts. The Molecular Electrostatic Potential (MEP) surface is another tool used to identify potential sites for electrophilic and nucleophilic attacks. researchgate.net

Table 1: Example DFT-Calculated Parameters for Reaction Analysis This table illustrates the type of data generated from DFT studies, based on findings for related compounds. researchgate.net

| Reaction Step | Parameter | Calculated Value (kJ/mol) |

|---|---|---|

| Radical Recombination | ΔG | -150 to -200 |

| Cyclization | ΔG‡ (Activation Energy) | 50 to 100 |

| H-abstraction | ΔG | -50 to -80 |

| Ring Closure | ΔG‡ (Activation Energy) | 20 to 40 |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal the dynamic behavior and conformational changes of molecules. nih.govmdpi.com These simulations provide atomic-level detail on processes like protein folding, ligand binding, and conformational transitions. nih.gov

For a semi-rigid molecule like this compound, MD simulations can be used to explore its conformational flexibility. While the benzofuran core is largely planar, rotation around single bonds in any potential side chains could be analyzed. The simulation allows for the sampling of different rotational states (dihedral angles) to understand the molecule's preferred shapes and the energy barriers between them.

An MD simulation involves defining an initial model of the system, including the molecule of interest and its environment (e.g., a solvent like water). dovepress.com The forces between atoms are calculated using a force field, and the system evolves over a set period, often on the nanosecond to microsecond timescale. nih.gov Analysis of the resulting trajectory can provide information on:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time relative to a starting structure. nih.gov

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are the most flexible. nih.gov

Conformational Ensembles: To understand the range of shapes the molecule can adopt at a given temperature. dovepress.com

Table 2: Illustrative Data from a Hypothetical MD Simulation of this compound This table represents the type of data that would be generated to analyze molecular flexibility.

| Metric | Description | Potential Finding for this compound |

|---|---|---|

| RMSD of Backbone | Measures the average deviation of the benzofuran ring atoms from the initial structure. | A low, stable RMSD value, indicating the rigidity of the fused ring system. |

| Dihedral Angle Analysis | Tracks the rotation around specific bonds (if side chains were present). | Distribution of angles showing preferred rotational states. |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule exposed to the solvent. | Fluctuations in SASA could indicate minor conformational breathing modes. |

Docking Studies and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). usm.myschrodinger.com It is a critical tool in drug discovery for predicting the binding mode of a small molecule in the active site of a protein target. schrodinger.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on their energetic favorability. usm.my

Docking studies involving benzofuran derivatives have been performed to evaluate their potential as inhibitors for various enzymes. For example, derivatives of chlorobenzofuran have been docked into the active sites of proteins to predict binding interactions and affinity. researchgate.netusm.my The results of a docking study typically include:

Binding Score: An estimation of the binding free energy (e.g., in kcal/mol), which indicates the strength of the ligand-receptor interaction. A more negative score usually suggests a more stable complex. usm.my

Binding Pose: The predicted 3D orientation of the ligand within the receptor's binding pocket. usm.my

Key Interactions: Identification of the specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces. researchgate.net

For this compound, a docking study would involve preparing its 3D structure and docking it into the binding site of a selected protein target. The chlorine atom at the 6-position could participate in specific halogen bonding or hydrophobic interactions, potentially influencing its binding orientation and affinity compared to an unsubstituted benzofuran. The insights gained from such studies help in understanding the structural basis of a compound's biological activity and in designing more potent derivatives. researchgate.net

Table 3: Example Output from a Docking Study This table illustrates the kind of results obtained from docking a ligand like this compound into a hypothetical protein active site, based on studies of similar compounds. researchgate.netusm.my

| Parameter | Description | Example Result |

|---|---|---|

| Docking Score | Estimated binding affinity. | -7.5 kcal/mol |

| Hydrogen Bonds | Number and type of H-bonds formed. | 1 H-bond with Serine 122 (furan oxygen as acceptor) |

| Hydrophobic Interactions | Interacting non-polar residues. | Leucine 88, Valine 104, Phenylalanine 210 |

| Interacting Residues | List of amino acids in the binding pocket that are in close contact with the ligand. | Ser122, Leu88, Val104, Phe210, Gly121 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a physicochemical property. wikipedia.orgijaar.org The fundamental principle is that the structural features of a molecule, encoded as numerical descriptors, determine its activity. researchgate.net QSAR models take the form of a mathematical equation: Activity = f(descriptors) + error. wikipedia.org

The process of developing a QSAR model involves several steps:

Data Set Collection: Assembling a series of compounds with known activities. ijaar.org

Descriptor Calculation: Calculating a large number of numerical descriptors for each molecule that represent its constitutional, topological, electronic, or steric properties. nih.gov

Model Building: Using statistical methods like multiple linear regression to build a mathematical relationship between the descriptors and the activity for a "training set" of compounds. ijaar.org

Validation: Testing the model's predictive power on an external "test set" of compounds that were not used in model development. wikipedia.org

QSAR models are used to predict the activity of new, unsynthesized compounds and to understand which molecular features are important for a desired biological effect. ijaar.org While specific QSAR models focused exclusively on this compound are not detailed in the literature, data for closely related compounds like this compound-2-carboxylic acid have been determined using QSAR modeling. capotchem.cn A QSAR study on a series of benzofuran derivatives would aim to identify the key structural attributes that govern their activity. For instance, a model might reveal that the presence and position of a halogen atom, like the chlorine in this compound, positively or negatively contribute to the target activity. nih.gov

Table 4: Components of a Typical QSAR Model Development

| Component | Description | Example |

|---|---|---|

| Dependent Variable | The biological activity or property to be predicted. | IC₅₀ (inhibitory concentration) |

| Independent Variables (Descriptors) | Numerical representations of molecular structure. | Molecular Weight, LogP (hydrophobicity), Dipole Moment, Number of Halogen Atoms. nih.gov |

| Statistical Method | Algorithm used to create the model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS). researchgate.net |

| Validation Metrics | Statistics used to assess the model's robustness and predictability. | R² (coefficient of determination), Q² (cross-validated R²). nih.gov |

Biological Activities and Mechanistic Investigations of 6 Chlorobenzofuran Derivatives

Anticancer and Antitumor Activities

Derivatives of 6-chlorobenzofuran have been the subject of investigation for their potential as anticancer agents, demonstrating a range of activities against various cancer cell lines and tumors. The presence and position of the chlorine atom on the benzofuran (B130515) core are critical determinants of their biological activity. mdpi.comnih.gov

Cytotoxicity against Cancer Cell Lines

The cytotoxic effects of chlorinated benzofuran derivatives have been evaluated against numerous human cancer cell lines. Research indicates that these compounds possess significant antiproliferative capabilities. For instance, hybrid compounds incorporating a benzofuran ring chlorinated on its benzene (B151609) moiety with an N-aryl piperazine (B1678402) group have demonstrated potent activity against A549 (lung carcinoma), HeLa (cervical cancer), MCF-7 (breast adenocarcinoma), and SGC7901 (gastric adenocarcinoma) cell lines. mdpi.com

Furthermore, 5-chlorobenzofuran-2-carboxamide (B3262294) derivatives have been identified as having notable antiproliferative effects against tumor cells. mdpi.comnih.gov A series of fourteen derivatives developed from this scaffold showed excellent activity, with one of the most active compounds featuring an N-phenethyl carboxamide group, which was shown to significantly enhance its antiproliferative effects. mdpi.comnih.gov Studies have also highlighted that the introduction of halogens to alkyl or alkoxy substituents can significantly increase the cytotoxicity of these compounds compared to the parent benzofurans. mdpi.com

| Derivative Class | Cancer Cell Lines | Observed Effect | Reference |

|---|---|---|---|

| This compound-N-aryl piperazine hybrid | A549, HeLa, MCF-7, SGC7901 | Strong cytotoxic activity | mdpi.com |

| 5-Chlorobenzofuran-2-carboxamides | Tumor cells | Antiproliferative activity | mdpi.comnih.gov |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | Most promising activity | researchgate.net |

| Halogenated (E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-ones | Tumor cells | Antiproliferative activity with low cytotoxicity to normal cells | mdpi.com |

Modulation of Apoptosis Pathways

A key mechanism through which chlorobenzofuran derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger apoptosis through multiple cellular pathways.

Research on halogenated benzofuran derivatives, including a methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, confirmed proapoptotic properties through the Caspase-Glo 3/7 assay. researchgate.net Further investigation using Annexin V-FITC tests revealed that these compounds induce apoptosis in K562 chronic myelogenous leukemia cells. researchgate.net The apoptotic mechanism is believed to involve both receptor-mediated and mitochondrial pathways. mdpi.com In human breast cancer cells (MCF-7), certain benzo[b]furan derivatives have been shown to induce mitochondrial-mediated apoptosis. nih.gov

A study on a benzofuran-isatin conjugate, Compound 5a, elaborated on the mitochondrial pathway involvement. nih.gov Its pro-apoptotic effect was linked to the downregulation of the anti-apoptotic protein Bcl-xl and the upregulation of the pro-apoptotic protein Bax and cytochrome c, indicating an increase in mitochondrial outer membrane permeability. nih.gov

| Compound/Derivative Class | Cell Line | Apoptotic Mechanism | Reference |

|---|---|---|---|

| Halogenated benzofuran derivatives | K562 (Leukemia) | Induction of apoptosis confirmed by Annexin V and Caspase-Glo 3/7 assays. | researchgate.net |

| Benzo[b]furan derivatives | MCF-7 (Breast) | Induction of mitochondrial-mediated apoptosis. | nih.gov |

| Benzofuran-isatin conjugate (Compound 5a) | SW620, HT29 (Colorectal) | Downregulation of Bcl-xl; upregulation of Bax and cytochrome c. | nih.gov |

Inhibition of Key Oncogenic Pathways

In addition to inducing apoptosis, this compound derivatives have been found to interfere with crucial signaling pathways that are often dysregulated in cancer, contributing to cell proliferation, survival, and growth.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers, including breast cancer. nih.gov Specific benzo[b]furan derivatives have been identified as potent inhibitors of this pathway. In human breast cancer cells (MCF-7), two lead benzo[b]furan compounds demonstrated potent antiproliferative activity with IC50 values of 0.057 and 0.051μM. nih.gov Western blot analysis confirmed that these compounds inhibit the PI3K/Akt/mTOR signaling pathway, which contributes to their apoptosis-inducing effects. nih.gov The inhibition of this pathway often leads to cell cycle arrest, with studies showing that these compounds can induce arrest at the G2/M phase in MCF-7 cells. nih.gov

Microtubules are essential components of the cytoskeleton involved in cell division, making them a significant target for anticancer drugs. mdpi.com While some benzofuran derivatives, such as salvinal, have been shown to act as microtubule inhibitors, the activity of chlorinated derivatives can vary. mdpi.com For example, two specific halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, one of which contains chlorine, were found to have only a minimal effect on tubulin polymerization. mdpi.comresearchgate.net This suggests that while the benzofuran scaffold has the potential to interact with the microtubule system, the specific substitution pattern is crucial for this particular mechanism of action.

The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) are key receptor tyrosine kinases that regulate tumor cell proliferation and angiogenesis, respectively. nih.govnih.gov Dual inhibition of these receptors is a promising strategy in cancer therapy. nih.gov While many heterocyclic compounds have been explored as EGFR/VEGFR-2 inhibitors, the development of benzofuran-based inhibitors is an active area of research. nih.govnih.gov For instance, the known antiproliferative activity of 5-chlorobenzofuran-2-carboxamides has served as a foundation for the development of new apoptotic antiproliferative agents, including indole-2-carboxamide derivatives designed as potential EGFR dual inhibitors. researchgate.net This indicates the potential of the chlorobenzofuran scaffold in the design of targeted kinase inhibitors.

Urokinase Plasminogen Activator (uPA) Inhibition

The urokinase-type plasminogen activator (uPA) is a serine protease that plays a critical role in cancer invasion and metastasis. scispace.com Consequently, the inhibition of uPA is a key strategy in the development of anti-cancer therapeutics. scispace.com Research into amiloride (B1667095), a potassium-sparing diuretic, revealed its ability to inhibit uPA, which has spurred the development of amiloride analogs as more potent uPA inhibitors. mdpi.com

A series of 6-substituted N,N-(hexamethylene)amiloride (6-HMA) derivatives incorporating a benzofuran moiety have been synthesized and evaluated for their uPA inhibitory potential. The addition of a benzofuran group to the 6-HMA scaffold was found to significantly enhance the inhibitory potency against uPA. Further substitution on the benzofuran ring itself led to even greater activity. For instance, the introduction of a fluorine atom at the 4-position of the 2-benzofuranyl group resulted in a twofold increase in inhibitory potency compared to the unsubstituted benzofuran derivative. mdpi.com

| Compound | uPA Inhibition (Ki, nM) |

|---|---|

| 6-HMA-benzofuran derivative | 183 |

| 6-HMA-4-fluoro-2-benzofuranyl derivative | 88 |

These findings highlight the potential of this compound derivatives as a basis for the design of novel and potent uPA inhibitors for anti-metastatic therapies.

DNA Interaction and Damage

The interaction of small molecules with DNA can lead to a range of biological effects, including cytotoxicity in cancer cells. Some benzofuran derivatives have been investigated for their ability to interact with and damage DNA.

Studies on l-[(benzofuran-2-yl)-phenylmethyl]-imidazole derivatives, which include a 4-chloro substituted analog, have demonstrated genotoxic effects in MCF-7 breast cancer cells. semanticscholar.org Using the Comet assay, a sensitive method for detecting DNA damage in individual cells, these compounds were found to induce DNA damage at concentrations ranging from 10⁻⁸ to 10⁻⁶ M. semanticscholar.orgnih.govmdpi.com The 4-chloro derivative was among those exhibiting the highest genotoxicity. semanticscholar.org The Comet assay measures the migration of fragmented DNA from the nucleus, forming a "comet" shape, with the extent of damage correlating with the length and intensity of the comet tail. semanticscholar.orgnih.govmdpi.com

Furthermore, research on benzofuran dioxetanes has shown that they can be potent mutagens. It is hypothesized that their mutagenicity arises from their in situ conversion to benzofuran epoxides, which are highly reactive and can form adducts with DNA. journaljpri.com While direct DNA binding constants for this compound derivatives are not extensively documented, the genotoxic and mutagenic potential of related chlorinated and non-chlorinated benzofurans suggests that this class of compounds can interact with DNA, a mechanism that may contribute to their observed biological activities. semanticscholar.orgjournaljpri.com

Antimicrobial Activities

Derivatives of this compound have been explored for their potential as antibacterial agents, showing activity against both Gram-positive and Gram-negative bacteria. The core structure allows for a variety of substitutions that can enhance antibacterial potency.

For example, a series of 3-methanone-6-substituted-benzofuran derivatives demonstrated excellent antibacterial activities when tested against a panel of bacteria, including Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). rsc.org Similarly, chalcones derived from a chloro-benzofuran scaffold have been synthesized and shown to possess significant antimicrobial properties against both types of bacteria. mattioli1885journals.com The antibacterial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Below is a table summarizing the antibacterial activity of some benzofuran derivatives, indicating the potential of chloro-substituted analogs.

| Derivative Type | Bacterium | Activity (MIC) |

|---|---|---|

| 3-Methanone-6-substituted-benzofuran derivatives | S. aureus | 3.12–12.5 µg/mL (MIC₈₀) rsc.org |

| 3-Methanone-6-substituted-benzofuran derivatives | E. coli | 0.78–12.5 µg/mL (MIC₈₀) rsc.org |

| Functionalized Chalcones (general) | S. aureus | 6.3 µM nih.gov |

| 5-Chloro benzofuran Schiff bases | S. aureus | Evaluated researchgate.net |

| 5-Chloro benzofuran Schiff bases | E. coli | Evaluated researchgate.net |

The data suggests that the benzofuran scaffold, particularly when substituted at position 6 (and analogously at position 5), is a promising framework for developing new antibacterial agents. rsc.orgresearchgate.net

Benzofuran derivatives have also demonstrated significant potential as antifungal agents. The inclusion of a chlorine atom and other heterocyclic moieties can enhance their activity against a range of pathogenic fungi.

For instance, benzofuran-5-ol (B79771) derivatives have shown potent antifungal activity against various fungal species, with some compounds completely inhibiting fungal growth at concentrations between 1.6-12.5 µg/mL. semanticscholar.org While this study focused on 5-hydroxy derivatives, it underscores the potential of substituted benzofurans. More directly, the synthesis of benzofuran derivatives fused with a thiazolo[3,2-a]benzimidazole nucleus has yielded compounds with notable antifungal activity. Among these, derivatives with chloro-substitutions were found to be effective. nih.gov Pyrazole (B372694) and pyrazoline derivatives linked to a benzofuran core have also been investigated, with some showing activity against Candida albicans. mdpi.com

The table below presents the antifungal activity of some relevant benzofuran derivatives.

| Derivative Type | Fungal Strain | Activity (MIC in µg/mL) |

|---|---|---|

| Benzofuran-5-ol derivative | C. albicans | 1.6 researchgate.net |

| Benzofuran-5-ol derivative | C. tropicalis | 3.2 researchgate.net |

| Benzofuran thiazolo[3,2-a]benzimidazole (chloro-subst.) | A. flavus | 14.10 nih.gov |

| Benzofuran thiazolo[3,2-a]benzimidazole (chloro-subst.) | C. albicans | 13.55 nih.gov |

| Pyrazoleacetamide derivative | C. albicans | 50 nih.gov |

| Pyrazoleacetamide derivative | A. niger | 50 nih.gov |

These findings indicate that the this compound scaffold can be a valuable starting point for the development of novel antifungal agents.

Tuberculosis remains a major global health issue, and the emergence of drug-resistant strains necessitates the discovery of new antitubercular agents. Benzofuran derivatives have shown promise in this area, with specific substitutions significantly enhancing their activity against Mycobacterium species.

A study focusing on benzofuran-oxadiazole conjugates identified a derivative with a chlorine atom at the 6-position of the benzofuran ring as a highly potent antitubercular agent. scispace.com This compound demonstrated significant activity against both Mycobacterium phlei, a non-pathogenic model organism, and the pathogenic Mycobacterium tuberculosis H37Rv strain. scispace.com The activity of the 6-chloro derivative was notably high, particularly against M. phlei. scispace.com

| Compound | Mycobacterium Strain | Antitubercular Activity (MIC in µg/mL) |

|---|---|---|

| 2-((this compound-3-yl)methyl)-1,3,4-oxadiazole | M. phlei | 1.56 scispace.com |

| 2-((this compound-3-yl)methyl)-1,3,4-oxadiazole | M. tuberculosis H37Rv | 6.25 scispace.com |

| Pyrazinamide (Standard) | M. phlei | 3.125 scispace.com |

| Pyrazinamide (Standard) | M. tuberculosis H37Rv | 3.125 scispace.com |

| Streptomycin (Standard) | M. phlei | 6.25 scispace.com |

| Streptomycin (Standard) | M. tuberculosis H37Rv | 6.25 scispace.com |

The potent activity of the this compound derivative highlights its potential as a lead compound for the development of new drugs to combat tuberculosis.

Antifungal Properties

Enzyme Inhibition Studies

Beyond uPA, this compound derivatives have been investigated as inhibitors of other enzymes implicated in various diseases. These studies reveal the versatility of the this compound scaffold in interacting with different enzyme active sites.

One area of investigation is the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibitors of this enzyme can help manage type 2 diabetes by delaying glucose absorption. researchgate.net Benzofuran-based Schiff bases have been shown to inhibit α-glucosidase with IC₅₀ values ranging from 1.40 to 24.00 µM. researchgate.net Furthermore, a series of 6-chloro-2-methoxyacridine (B15215803) derivatives linked to a triazole moiety demonstrated potent α-glucosidase inhibition, with the most active compound having an IC₅₀ value of 98.0 µM.

Another enzyme of interest is hyaluronidase, which degrades hyaluronic acid and is involved in processes like inflammation and tumor invasion. While specific data for this compound derivatives is limited, related heterocyclic compounds have been shown to inhibit this enzyme. oatext.comresearchgate.net

The table below summarizes the inhibitory activity of some relevant compounds against α-glucosidase.

| Derivative Type | Enzyme | Activity (IC₅₀) |

|---|---|---|

| Benzofuran Schiff base (most potent) | α-Glucosidase | 1.40 µM researchgate.net |

| 6-Chloro-2-methoxyacridine-triazole derivative (most potent) | α-Glucosidase | 98.0 µM |

| Acarbose (Standard) | α-Glucosidase | 12.20 µM researchgate.net / 750.0 µM |

These studies demonstrate that the this compound core can be incorporated into various molecular structures to create potent and selective enzyme inhibitors for therapeutic applications.

Cytochrome P450 (CYP) Enzyme Inhibition (CYP1A2, CYP2D6)

Cytochrome P450 enzymes are a superfamily of proteins crucial for the metabolism of a wide range of endogenous and exogenous compounds, including drugs. medchemexpress.com Inhibition of these enzymes can lead to significant drug-drug interactions. mdpi.com Certain this compound derivatives have been identified as inhibitors of specific CYP isoforms, namely CYP1A2 and CYP2D6.

CYP1A2 Inhibition:

Research has indicated that some derivatives of this compound can inhibit CYP1A2. smolecule.com This enzyme is involved in the metabolism of various clinical drugs. enghusen.dk For instance, 2-(this compound-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been identified as an inhibitor of CYP1A2. smolecule.com The inhibitory activity of benzofuran derivatives against CYP1A2 is influenced by their structural features. amegroups.cnnih.gov

CYP2D6 Inhibition:

CYP2D6 is another critical enzyme in drug metabolism, responsible for the breakdown of approximately 25% of prescribed drugs. patsnap.com Inhibition of CYP2D6 can significantly alter the plasma concentrations of its substrates, potentially leading to adverse effects. patsnap.com Similar to its effect on CYP1A2, 2-(this compound-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has also been shown to inhibit CYP2D6. smolecule.com The mechanism of inhibition often involves the inhibitor binding to the active site of the enzyme, which can be competitive, non-competitive, or irreversible. patsnap.comscbt.com

The inhibitory potential of various compounds on CYP enzymes is often quantified by their IC50 values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

| Compound | Target Enzyme | IC50 Value | Type of Inhibition |

| 2-(this compound-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | CYP1A2 | Not specified | Inhibitor smolecule.com |

| 2-(this compound-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | CYP2D6 | Not specified | Inhibitor smolecule.com |

| Sarpogrelate | CYP2D6 | 3.05 µM | Competitive nih.gov |

| M-1 (metabolite of Sarpogrelate) | CYP2D6 | 0.201 µM | Not specified nih.gov |

Chorismate Mutase Inhibition

Chorismate mutase is an essential enzyme in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants. uni-goettingen.de As this pathway is absent in mammals, it represents an attractive target for the development of antimicrobial agents.

Some benzofuran derivatives have been investigated as inhibitors of chorismate mutase. acs.org A study on novel 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives revealed their potential as chorismate mutase inhibitors. rsc.org In this study, compounds 3h , 3i , and 3m showed significant in vitro inhibition of 64–65% at a concentration of 30 μM. rsc.org Molecular docking studies suggested that these molecules bind to the interface site of the Mycobacterium tuberculosis chorismate mutase. rsc.org

| Compound | Target Enzyme | % Inhibition (at 30 µM) |

| Benzofuran derivative 3h | Chorismate Mutase | 64-65% rsc.org |

| Benzofuran derivative 3i | Chorismate Mutase | 64-65% rsc.org |

| Benzofuran derivative 3m | Chorismate Mutase | 64-65% rsc.org |

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system that hydrolyzes the neurotransmitter acetylcholine. mdpi.com Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.com

Several benzofuran derivatives have demonstrated potent acetylcholinesterase inhibitory activity. mdpi.comnih.gov For instance, a series of novel benzofuran-based compounds, 7a-s , were designed and synthesized, with compounds 7c and 7e showing promising inhibitory activity with IC50 values of 0.058 and 0.086 μM, respectively, comparable to the standard drug donepezil (B133215) (IC50 = 0.049 μM). nih.gov Molecular docking studies indicated that these compounds bind effectively to the active site of AChE. nih.gov Another study reported a lupinine (B175516) derivative, compound 15 , as a mixed-type AChE inhibitor with an IC50 of 7.2 µM. mdpi.com

| Compound | Target Enzyme | IC50 Value (µM) |

| Benzofuran derivative 7c | Acetylcholinesterase | 0.058 nih.gov |

| Benzofuran derivative 7e | Acetylcholinesterase | 0.086 nih.gov |

| Donepezil (Reference) | Acetylcholinesterase | 0.049 nih.gov |

| Lupinine derivative 15 | Acetylcholinesterase | 7.2 mdpi.com |

Anti-inflammatory and Analgesic Properties

Benzofuran derivatives have been reported to possess both anti-inflammatory and analgesic properties. cuestionesdefisioterapia.comnih.gov These activities are often linked to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases.

Studies have shown that certain benzoxazolone derivatives, which share structural similarities with benzofurans, exhibit significant anti-inflammatory and analgesic effects. nih.gov For example, some 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives were found to be potent inhibitors of carrageenan- and arachidonic acid-induced paw edema in animal models. nih.gov Similarly, new 2-[(2,6-dichloroanilino) phenyl]acetic acid derivatives, which include oxadiazole, triazole, and thiadiazole moieties, have demonstrated very good anti-inflammatory and significant analgesic activities with reduced ulcerogenic potential. nih.gov

Other Reported Biological Activities (e.g., Antioxidant, Antiviral)

Beyond their enzyme inhibitory and anti-inflammatory roles, this compound derivatives and related benzofuran compounds have been associated with a spectrum of other biological activities.

Antioxidant Activity:

Several benzofuran derivatives have shown antioxidant properties. actascientific.com For example, compounds 7c , 7e , 7j , 7n , and 7q from a series of novel benzofuran-based molecules exhibited strong DPPH scavenging activity, which is a measure of antioxidant potential. nih.gov

Antiviral Activity:

The benzofuran core is also found in compounds with antiviral properties. beilstein-journals.org Research has shown that new benzofuran derivatives can be active against various DNA and RNA viruses. nih.gov For instance, 1-(7-dodecyloxy-2-benzofuranyl)ethanone and 1-(7-tridecyloxy-2-benzofuranyl)ethanone showed specific activity against respiratory syncytial virus, while [di(2-acetylbenzofuranyl-7-oxy)]-n-propane was active against the influenza A virus. nih.gov Additionally, novel 3-chlorobenzofuryl chalcones have been synthesized and evaluated for their broad-spectrum antiviral activities. fzgxjckxxb.com

Mechanisms of Action Elucidation

The diverse biological activities of this compound derivatives stem from various mechanisms of action at the molecular level. For enzyme inhibitors, the mechanism often involves binding to the active or allosteric sites of the target enzyme, leading to competitive, non-competitive, or mixed-type inhibition. patsnap.commdpi.com

In the context of anti-inflammatory action, the mechanism can involve the inhibition of prostaglandin (B15479496) synthesis through the cyclooxygenase pathway. nih.gov The analgesic effects are often coupled with this anti-inflammatory mechanism.

For anticancer activity, which is another reported property of benzofuran derivatives, the mechanisms can be multifaceted, including the induction of apoptosis (programmed cell death) in cancer cells. mdpi.com The introduction of halogens like chlorine into the benzofuran structure has been shown to enhance cytotoxic properties. nih.gov

The elucidation of these mechanisms is crucial for the rational design of more potent and selective therapeutic agents based on the this compound scaffold.

Structure Activity Relationship Sar Studies

Impact of Halogen Substitution Position (e.g., Chlorine at C-6) on Activity

The presence and position of halogen substituents on the benzofuran (B130515) ring are critical determinants of biological activity. mdpi.comresearchgate.net Halogenation can enhance the bioactivity of benzofuran derivatives, likely due to the formation of halogen bonds, which are attractive interactions between an electrophilic halogen and nucleophilic sites in a molecule, thereby improving binding affinity. mdpi.com

Specifically, the position of the halogen atom is of great importance for the cytotoxic activity of the compound. mdpi.com For instance, in a series of benzofuran derivatives, the presence of a chlorine atom at the C-6 position has been shown to be a key feature for certain biological activities. SAR studies on triheterocyclic compounds revealed that chlorination of the benzofuran ring enhances both antibacterial and antifungal potencies. rsc.org

In the context of anticancer activity, the substitution pattern on the benzofuran ring plays a significant role. For example, the presence of two halogen-substituted rings combined with the absence of a methoxy (B1213986) substituent on the heterocyclic ring was found to be detrimental to activity, resulting in no cytotoxicity. researchgate.netnih.gov Conversely, the addition of a chlorine atom at the para position of a phenyl group attached to the benzofuran, along with the replacement of an ester group by N-containing alkyl chains, were identified as major determinants for antiproliferative activity. mdpi.com

Furthermore, studies on benzofuran derivatives as aromatase inhibitors have shown that chloro and cyano derivatives at the 6-position of the benzofuran ring displayed improved inhibitory activity compared to a fluoro derivative. rsc.org This highlights the specific influence of the type of halogen and its position on the biological target.

The following table summarizes the impact of halogen substitution on the biological activity of selected benzofuran derivatives.

| Compound/Derivative | Substitution | Biological Activity | Reference |

| Triheterocycles | Chlorination of benzofuran ring | Enhanced antibacterial and antifungal potency | rsc.org |

| Benzofuran derivatives | Two halogen-substituted rings, no methoxy group | Detrimental to cytotoxic activity | researchgate.netnih.gov |

| Benzene-sulfonamide-based benzofuran | Chlorine at para position of phenyl group | Major determinant for antiproliferative activity | mdpi.com |

| 6-substituted benzofuran triazoles | 6-chloro and 6-cyano | Improved aromatase inhibitory activity | rsc.org |

Influence of Substituents on the Furan (B31954) Ring (C-2, C-3)

Substituents at the C-2 and C-3 positions of the furan ring play a pivotal role in modulating the biological activity of benzofuran derivatives. scienceopen.comresearchgate.net These positions are common sites for modification in the design of new therapeutic agents.

SAR studies have indicated that substitutions at both the C-2 and C-3 positions can significantly impact antibacterial activity and strain specificity. nih.gov For example, compounds with phenyl, 5-methylfuran-2-yl, and 4-methoxyphenyl (B3050149) groups at the C-2 position showed good antibacterial activity. nih.gov In another study, the introduction of a methyl group at the C-3 position of the benzofuran nucleus in certain derivatives led to a 2–38-fold increase in antiproliferative potency. mdpi.com

The nature of the linker at the C-3 position is also crucial. Introducing a hydroxyl-substituted phenyl and a methanone (B1245722) linker at the C-3 position of the benzofuran skeleton has been shown to be essential for the antibacterial activity of certain benzofuran families. longdom.org Further modification by introducing an α,β-unsaturated ketone linker at the C-3 position has also been explored to enhance antibacterial effects. longdom.org

In the context of antifungal activity, substitutions at the C-2 and C-3 positions are also significant. scienceopen.com For antitubercular activity, ortho-hydroxyl and protected hydroxyl group substitutions on a benzylidene group attached to the benzofuran have shown promising results. nih.gov

The table below illustrates the influence of substituents at the C-2 and C-3 positions on the biological activity of benzofuran derivatives.

| Position | Substituent | Biological Activity | Reference |

| C-2 | Phenyl, 5-methylfuran-2-yl, 4-methoxyphenyl | Good antibacterial activity | nih.gov |

| C-3 | Methyl group | Increased antiproliferative potency | mdpi.com |

| C-3 | Hydroxyl substituted phenyl and methanone linker | Essential for antibacterial activity | longdom.org |

| C-3 | α,β-unsaturated ketone linker | Enhanced antibacterial effects | longdom.org |

Role of Various Functional Groups on Biological Efficacy (e.g., -COOH, -NH2, -CONH)

The introduction of various functional groups, such as carboxylic acids (-COOH), amines (-NH2), and amides (-CONH), onto the benzofuran scaffold is a common strategy to modulate biological efficacy. These groups can influence properties like solubility, hydrogen bonding capacity, and interactions with biological targets.

For instance, the presence of a carboxylic acid group at the C-2 position of a 6-bromobenzofuran (B120239) derivative has been associated with inhibitory activity against human carbonic anhydrase IX, an enzyme implicated in tumorigenesis. The amide group (-CONH) is also a key functional group in many biologically active benzofuran derivatives. A series of 5-chlorobenzofuran-2-carboxamides were developed as allosteric modulators of the cannabinoid receptor type 1 (CB1), with the N-phenethyl carboxamide derivative showing significant antiproliferative activity. mdpi.com

The amino group (-NH2) and its derivatives also play a crucial role. In a study of antitubercular agents, the presence of a 3-ethoxycarbonylamino group on the benzofuran ring was found in a compound that could be stabilized at the active site of the NarL protein, a target for developing novel antituberculosis drugs. nih.gov

The following table summarizes the role of different functional groups on the biological efficacy of selected benzofuran derivatives.

| Functional Group | Position | Biological Activity | Reference |

| -COOH | C-2 | Inhibition of human carbonic anhydrase IX | |

| -CONH | C-2 | Antiproliferative activity (as CB1 modulator) | mdpi.com |

| -NH2 (as part of an amino group derivative) | C-3 | Potential antitubercular activity (NarL protein stabilization) | nih.gov |

| -OH | C-6 | Essential for antibacterial activity | rsc.orgrsc.org |

Correlation between Molecular Fields and Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the distribution of its molecular fields, such as steric, electrostatic, and hydrophobic fields. Understanding these correlations is a key aspect of modern drug design.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful computational tools used to correlate the 3D properties of molecules with their biological activities. These methods can identify key regions in a molecule where modifications are likely to enhance or diminish its activity.

For a series of pyrazole- and benzofuran-based derivatives designed as acetylcholinesterase inhibitors, CoMFA and CoMSIA models were used to analyze steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. frontiersin.org The results indicated that steric fields were primarily concentrated near the two aromatic rings at the extremities of the most active molecules. frontiersin.org

In another study on arylbenzofuran derivatives as H3-receptor antagonists, the k-nearest neighbor molecular field analysis (kNN MFA) method was employed. scholarsresearchlibrary.com Such studies help in understanding that if a particular field is associated with high biological activity, new molecules exhibiting similar fields in the same region should also be active. asianpubs.org

The hydrophobic properties of molecules are also crucial. The average hydrophobicity of active compounds can indicate regions where hydrophobic interactions with the target are important. asianpubs.orgajrconline.org For example, in a series of dithiocarbamic flavanones, which share a benzopyran ring system with benzofurans, the presence of halogen substituents, which are hydrophobic, was found to enhance antioxidant properties. mdpi.com

These computational approaches, by correlating molecular fields with biological activity, provide a rational basis for the design of new, more potent analogues.

Designing New Active Analogues Based on SAR Principles

The culmination of SAR studies is the rational design of new, more potent, and selective analogues. By understanding the impact of different substituents and functional groups at various positions on the benzofuran ring, medicinal chemists can make informed decisions to optimize the biological activity of a lead compound.

For example, based on the principle that a hydroxyl group at the C-6 position of benzofuran is essential for antibacterial activity, and that functional groups at the C-3 position influence antibacterial selectivity, new derivatives can be designed with these features to target specific bacterial strains. rsc.org Similarly, knowing that halogenation at specific positions can enhance anticancer activity allows for the strategic placement of halogens to improve the potency of new drug candidates. mdpi.com

The design of novel benzofuran derivatives also involves the hybridization of the benzofuran scaffold with other pharmacologically active moieties. For instance, benzofuran has been fused with pyrazole (B372694) and oxadiazole moieties to create hybrid compounds with potential antitubercular activity. researchgate.net SAR studies of these hybrids revealed that derivatives with bromine and chlorine substitutions on the benzofuran ring exhibited excellent activity. researchgate.net

Computational methods, such as molecular docking, play a significant role in the design process. By simulating the binding of designed compounds to their biological targets, researchers can predict their potential activity and prioritize the synthesis of the most promising candidates. researchgate.net For example, in the design of novel acetylcholinesterase inhibitors, 3D-QSAR models were used to design a candidate compound that was predicted to be one of the most potent inhibitors. frontiersin.org

This iterative process of design, synthesis, and biological evaluation, guided by SAR principles, is a cornerstone of modern drug discovery and development.

Applications in Medicinal Chemistry and Materials Science

Pharmaceutical Development and Drug Discovery

The benzofuran (B130515) core is a recognized pharmacophore, and the addition of a chlorine atom at the 6-position provides a key site for synthetic modification, influencing the molecule's reactivity, metabolic stability, and biological interactions. cuestionesdefisioterapia.comacs.org

6-Chlorobenzofuran and its derivatives are versatile building blocks in the synthesis of novel therapeutic agents. cymitquimica.combiosynth.com The chlorinated benzofuran structure allows for a variety of chemical transformations, making it a crucial intermediate in the development of compounds with potential anti-inflammatory and anti-cancer properties. chemimpex.com For instance, 6-chloro-benzofuran-3-one is a key starting material for creating more complex molecules to explore new chemical structures with therapeutic potential. chemimpex.com

Researchers utilize these building blocks to construct molecules aimed at specific biological targets. A patent for benzofuran amides intended for therapeutic use, particularly in diseases involving inflammation or excessive cell proliferation, describes the synthesis of active compounds starting from 2-(this compound-3-yl)acetic acid. google.com This highlights the role of the this compound scaffold in generating new drug candidates.

Table 1: Examples of this compound-Based Building Blocks and Their Therapeutic Potential

| Building Block | Derived Compound Example | Potential Therapeutic Application | Reference |

| 6-Chloro-benzofuran-3-one | Novel benzofuran derivatives | Anti-inflammatory, Analgesic, Anti-cancer | chemimpex.com |

| 2-(this compound-3-yl)acetic acid | 2-(this compound-3-yl)-N-(5-methylthiazol-2-yl)acetamide | Inflammatory diseases, Hyperproliferative disorders | google.com |

| This compound | 2-(this compound-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Inhibition of Cytochrome P450 enzymes for drug development | smolecule.com |

Molecular modification is a key strategy in drug discovery aimed at improving the properties of known compounds. rsc.org This can involve altering a molecule to enhance its potency, selectivity, or pharmacokinetic profile. The this compound scaffold can be used in this context. For example, derivatives like 2-(this compound-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been identified as potential inhibitors of cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP2D6. smolecule.com

Since these enzymes are critical for drug metabolism, inhibiting them can alter the breakdown of other co-administered drugs. smolecule.com This property could be harnessed to modify existing medications, potentially improving their efficacy, duration of action, or safety profile by controlling their metabolism. smolecule.com

A modern approach in drug design involves creating single molecules that can interact with two or more biological targets simultaneously, known as dual-targeting or multi-targeting ligands. griffith.edu.aumdpi.comrsc.org This strategy is particularly relevant in complex diseases like cancer.

Research into dual aromatase-steroid sulfatase inhibitors (DASIs) for treating estrogen receptor-positive (ER+) breast cancer has utilized the benzofuran pharmacophore. rsc.orgalfa-chemistry.com In these studies, various substitutions on the benzofuran ring were explored. The research highlighted the superiority of placing a sulfamate (B1201201) group at the 6-position of the benzofuran ring for potent aromatase inhibition. rsc.org Furthermore, chloro-substituted derivatives demonstrated improved aromatase inhibitory activity compared to other halogenated versions. rsc.org This work provides a clear rationale for using the this compound scaffold as a foundation for designing novel dual-action inhibitors.

Table 2: Inhibitory Activity of Benzofuran Derivatives in DASI Development

| Compound Type | Substitution | Aromatase Inhibition (IC₅₀) | Steroid Sulfatase (STS) Inhibition (IC₅₀) | Reference |

| Benzofuran Triazole Sulfamate | 6-Chloro | Low nanomolar (nM) | >10 µM | rsc.org |

| Benzofuran Triazole Sulfamate | 6-Cyano | Low nanomolar (nM) | >10 µM | rsc.org |

| Benzofuran Ketone Sulfamate (3-methyl) | 4-Chloro | 137 nM | 48 nM | alfa-chemistry.com |

This table showcases the utility of the chloro-benzofuran scaffold in developing enzyme inhibitors. While the most successful dual-acting compound shown had a 4-chloro substitution, the study confirmed the importance of the 6-position for one of the targets.

Modifying Existing Drugs for Enhanced Efficacy

Functional Materials Development

The rigid, planar structure and electronic characteristics of the benzofuran system are advantageous for applications in materials science, particularly in organic electronics where charge transport and luminescent properties are critical. numberanalytics.comignited.in

Benzofuran derivatives are recognized for their potential use in Organic Light-Emitting Diodes (OLEDs) due to their stability, rigidity, and light-emitting properties. numberanalytics.comignited.inacs.org OLEDs are devices that emit light when an electric current is passed through a series of thin organic films. A typical device consists of an emissive layer sandwiched between a hole-transport layer and an electron-transport layer.

The benzofuran scaffold is a component of some high-performance emissive materials. ingentaconnect.comresearchgate.netresearchgate.net The introduction of a chlorine atom onto the benzofuran ring, as in this compound, can modulate the electronic properties of the molecule, potentially tuning the color and efficiency of the emitted light. smolecule.com While specific research on this compound in OLEDs is not widespread, its derivatives represent a class of compounds that could be synthesized and tested as novel host or dopant materials in the emissive layer of OLED devices to achieve desired performance characteristics. numberanalytics.com

Organic Field-Effect Transistors (OFETs) are fundamental components of modern flexible electronics. nih.gov These devices use an organic semiconductor material as the active channel to control the flow of electrical current. The performance of an OFET is highly dependent on the charge carrier mobility of the semiconductor used.